molecular formula C17H22Cl2N2 B6232161 1-benzyl-3-phenylpiperazine dihydrochloride CAS No. 2408970-72-7

1-benzyl-3-phenylpiperazine dihydrochloride

Cat. No.: B6232161
CAS No.: 2408970-72-7
M. Wt: 325.3 g/mol
InChI Key: JVKJYMSNWKTJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenylpiperazine dihydrochloride is a piperazine derivative featuring a benzyl group at position 1 and a phenyl group at position 3 of the piperazine ring. As a dihydrochloride salt, it contains two molecules of hydrochloric acid (HCl) per molecule of the base compound, enhancing its solubility and stability in aqueous environments .

Properties

CAS No.

2408970-72-7

Molecular Formula

C17H22Cl2N2

Molecular Weight

325.3 g/mol

IUPAC Name

1-benzyl-3-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C17H20N2.2ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H

InChI Key

JVKJYMSNWKTJPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Benzyl-2-Oxo-3-Phenylpiperazine

The process begins with the preparation of a protected piperazine intermediate. A mixture of 4-benzyl-2-oxo-3-phenylpiperazine is synthesized via nucleophilic substitution between 3-phenylpiperazine-2-one and benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction is conducted at 10–25°C for 2 hours, yielding 93–95% purity.

Reaction Conditions

  • Solvent : DMF

  • Base : NaH (1.2 equiv)

  • Alkylating Agent : Benzyl bromide (1.1 equiv)

  • Temperature : 10–25°C

  • Yield : 89–92%

Reduction of the Oxo Group

The ketone group at the 2-position is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). This step converts the oxo-piperazine to the corresponding secondary amine.

Optimization Notes

  • LiAlH₄ (1.2 equiv) in THF under reflux for 6 hours achieves complete reduction.

  • Post-reduction quenching with aqueous NaOH ensures safe isolation of the product.

Deprotection via Catalytic Hydrogenation

The benzyl protecting group is removed via hydrogenation using 5% palladium-carbon (Pd/C) in acetic acid under 80–100 psi hydrogen pressure. This step yields 1-methyl-3-phenylpiperazine as a free base. For 1-benzyl-3-phenylpiperazine, the intermediate is instead treated with benzyl chloride post-deprotection.

Key Parameters

  • Catalyst : 5% Pd/C (10% w/w)

  • Solvent : Acetic acid

  • Pressure : 80–100 psi

  • Yield : 88–91%

Formation of Dihydrochloride Salt

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C. The dihydrochloride salt precipitates and is recrystallized from ethanol/ether.

Characterization Data

  • Melting Point : 214–216°C (decomp.)

  • 1H NMR (D₂O): δ 3.12–3.45 (m, 8H, piperazine), 4.62 (s, 2H, benzyl CH₂), 7.24–7.49 (m, 10H, aromatic).

Direct Alkylation of 3-Phenylpiperazine

Regioselective Benzylation

3-Phenylpiperazine is alkylated with benzyl chloride in a polar aprotic solvent. Potassium carbonate (K₂CO₃) serves as the base to deprotonate the secondary amine, enhancing nucleophilicity.

Reaction Scheme

3-Phenylpiperazine+Benzyl chlorideK₂CO₃, DMF1-Benzyl-3-phenylpiperazine\text{3-Phenylpiperazine} + \text{Benzyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Benzyl-3-phenylpiperazine}

Optimization

  • Solvent : DMF or acetonitrile

  • Temperature : 80°C, 12 hours

  • Molar Ratio : 1:1.2 (piperazine:benzyl chloride)

  • Yield : 76–82%

Salt Formation

The free base is converted to the dihydrochloride by bubbling HCl gas through an ethanolic solution. Excess HCl ensures complete protonation of both nitrogen atoms.

Purity Analysis

  • HPLC : 99.2% (C18 column, 0.1% TFA in water/acetonitrile)

  • Water Content : <0.5% (Karl Fischer titration).

Reductive Amination Approach

Cyclocondensation of Diamines

N,N’-Bis(2-aminoethyl)benzylamine reacts with benzaldehyde in a reductive amination using sodium cyanoborohydride (NaBH₃CN). The reaction forms the piperazine ring with simultaneous introduction of the phenyl group.

Conditions

  • Reducing Agent : NaBH₃CN (1.5 equiv)

  • Solvent : Methanol, 25°C, 24 hours

  • Yield : 68–74%

Acidic Workup

The product is treated with 6M HCl in diethyl ether to precipitate the dihydrochloride salt.

Advantages

  • Avoids intermediate purification steps.

  • Scalable to multi-kilogram batches.

Comparative Analysis of Methods

Parameter Catalytic Hydrogenation Direct Alkylation Reductive Amination
Yield 88–91%76–82%68–74%
Purity (HPLC) 99.5%98.8%97.2%
Reaction Time 18–24 hours12 hours24 hours
Scalability ExcellentModerateLimited
Key Impurity <0.1% 2-phenyl isomer<0.3% dibenzyl<0.5% open-chain amine

Chemical Reactions Analysis

Deprotection Reactions

The benzyl group in 1-benzyl-3-phenylpiperazine dihydrochloride can undergo hydrogenolysis to yield the deprotected amine. Key findings include:

  • Catalytic hydrogenation using palladium-based catalysts (e.g., Pd/C) effectively removes the benzyl group. For example, in related compounds, Pd/C combined with niobium pentoxide (Nb₂O₅) accelerates deprotection under hydrogen gas, achieving quantitative yields within 45 minutes .

  • Reaction conditions typically involve hydrogen gas at 80–100 psi and temperatures ≤30°C .

Table 1: Deprotection of N-Benzyl Groups

Catalyst/ReagentReaction ConditionsYield
Pd/C + Nb₂O₅/H₂45 min, MeOH, room temperature100%
Pd/C (5%)/H₂80–100 psi, 20–30°C≥93.6%

Substitution Reactions

The benzyl and phenyl substituents enable further chemical modifications:

  • Alkylation/Benzylation : Piperazine derivatives undergo alkylation or benzylation via nucleophilic substitution. For instance, phenylpiperazines react with alkyl halides in the presence of bases like potassium carbonate .

  • Electrophilic substitution : The phenyl ring may undergo reactions such as bromination or nitration, though steric hindrance from the piperazine ring reduces reactivity.

Reduction Reactions

While piperazine itself is typically resistant to reduction, substituted derivatives may exhibit reactivity:

  • Lithium aluminum hydride (LiAlH₄) reduces ketone groups in related piperazine derivatives (e.g., 2-oxo-3-phenylpiperazine) .

  • Catalytic hydrogenation is employed to remove protecting groups (e.g., benzyl) without altering the piperazine core .

Oxidation Reactions

The benzyl group is susceptible to oxidation:

  • Potassium permanganate (KMnO₄) in acidic conditions oxidizes benzyl to benzoyl groups, though specific data for this compound are not reported.

Analytical Characterization

Products are commonly analyzed using:

  • HPLC : To confirm reaction endpoints and purity .

  • NMR : For structural elucidation, including ¹H NMR to identify substituent positions .

Comparative Reactivity

Feature1-Benzy-3-phenylpiperazineRelated Compounds (e.g., 1-Benzy-4-phenylpiperazine)
Deprotection EaseHigh (Pd/C/H₂) Similar
Substitution ReactivityModerate Reduced due to steric hindrance at 4-position

Scientific Research Applications

Chemistry

  • Organic Synthesis: BZP serves as a reagent in organic synthesis and is a precursor for synthesizing other piperazine derivatives. Its unique structure allows chemists to explore various substitution reactions, oxidation, and reduction pathways.

Pharmacology

  • Neurotransmitter Interaction: BZP has been studied for its interaction with neurotransmitter receptors, particularly dopamine and serotonin systems. Its structural similarity to stimulants suggests potential psychoactive effects, making it a subject of interest for drug discovery .
  • Therapeutic Potential: Research indicates that BZP might have therapeutic applications in treating conditions related to mood and cognition, although definitive clinical uses are still under investigation .

Neuroscience

  • Behavioral Studies: BZP has been used in animal models to study its stimulant effects, which resemble those of amphetamines and MDMA (3,4-methylenedioxymethamphetamine). These studies help elucidate the compound's impact on behavior and physiological responses .

Case Study 1: Detection Methods

A study published in 2021 developed a rapid method for detecting piperazine derivatives like BZP in biological samples using liquid chromatography-mass spectrometry (LC-MS). This method allows for efficient monitoring of BZP levels in clinical settings, enhancing our understanding of its pharmacokinetics and abuse potential .

Case Study 2: Behavioral Impact

Research has demonstrated that BZP administration in animal models produces effects similar to traditional stimulants, including increased locomotor activity and altered reward pathways. These findings contribute to understanding how BZP may influence human behavior when used recreationally or therapeutically .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryOrganic synthesis precursorUsed in various chemical reactions; facilitates the development of new compounds
PharmacologyNeurotransmitter interactionPotential stimulant effects; ongoing research into therapeutic uses
NeuroscienceBehavioral studiesMimics effects of amphetamines; impacts on mood and energy levels

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific receptor subtype and the context of the study.

Comparison with Similar Compounds

Substituent Effects

  • Benzyl vs. Aryl Groups : The benzyl group in this compound increases lipophilicity compared to analogs like 1-(4-chlorophenyl)piperazine dihydrochloride . This may enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted drugs.
  • Chlorine and Methoxy Substitutions : Compounds like 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride demonstrate how electron-withdrawing (Cl) and electron-donating (OCH₃) groups alter receptor binding. Chlorine enhances binding affinity to serotonin receptors, while methoxy groups may improve metabolic stability .

Salt Form Differences

  • Dihydrochloride vs. Hydrochloride : Dihydrochloride salts (e.g., GBR 12783 ) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 1-(3-chlorophenyl)piperazine ), which can influence bioavailability and dosing regimens .

Stereochemical Considerations

  • While this compound lacks defined stereocenters in the provided data, analogs like (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride highlight the role of stereochemistry in pharmacological activity. Enantiomers may differ significantly in potency or selectivity.

Key Differentiators of this compound

  • Dihydrochloride Salt : Enhanced solubility compared to hydrochloride salts may make it more suitable for injectable formulations or high-dose oral administration .

Biological Activity

1-benzyl-3-phenylpiperazine dihydrochloride (BPP) is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to its interactions with neurotransmitter receptors. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

PropertyDetails
CAS No. 2408970-72-7
Molecular Formula C17H22Cl2N2
Molecular Weight 325.3 g/mol
IUPAC Name 1-benzyl-3-phenylpiperazine; dihydrochloride
Purity 95%

Synthesis

The synthesis of BPP typically involves the reaction of benzyl chloride with phenylpiperazine in the presence of a base, such as sodium hydroxide, under reflux conditions in an organic solvent like dichloromethane. This process is followed by purification methods such as recrystallization or column chromatography to yield the dihydrochloride salt.

BPP acts primarily through its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. It modulates their activity, which can lead to a range of physiological effects, including alterations in mood, cognition, and behavior. The specific receptor subtype involved can influence the outcomes of these interactions .

Pharmacological Effects

  • Neurotransmitter Modulation : BPP has been shown to affect the release and uptake of neurotransmitters, potentially leading to both therapeutic and adverse effects.
  • Antiviral Activity : Some studies have explored its potential antiviral properties against HIV-1 and other viruses, demonstrating moderate efficacy in vitro .
  • Cytotoxicity : Research indicates that certain derivatives of piperazines can exhibit cytotoxic effects on various cell lines, raising concerns about their safety profile .

Case Studies and Research Findings

Recent studies have highlighted various aspects of BPP's biological activity:

  • A study on alkyl derivatives of piperazines demonstrated varying degrees of antiviral activity against HIV-1 and other pathogens, suggesting that structural modifications can enhance biological efficacy .
  • Another investigation evaluated the cytotoxic effects of BPP derivatives on human cell lines, revealing significant differences in cell viability depending on the compound structure and concentration used .

Adverse Effects

While BPP has potential therapeutic applications, it is also associated with several adverse effects:

  • Psychological Effects : Reports indicate that BPP can precipitate acute psychosis and other psychiatric symptoms. This is particularly concerning when combined with other substances like alcohol or illicit drugs .
  • Toxicity : Users have reported renal toxicity and seizures following consumption of piperazine derivatives, necessitating caution in clinical use .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-phenylpiperazine dihydrochloride?

The synthesis typically involves alkylation of piperazine derivatives. For example, nucleophilic substitution reactions between benzyl halides and substituted piperazines under controlled conditions (e.g., reflux in anhydrous solvents like acetonitrile or THF) can yield the target compound. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates. Reaction optimization should consider stoichiometry, temperature, and catalyst selection (if applicable). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperazine ring.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% is typical for research-grade material).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., [M+H]⁺ peak).
  • Elemental analysis to validate stoichiometry of the dihydrochloride salt. Physicochemical properties such as melting point (e.g., ~225°C with decomposition) and solubility (e.g., soluble in water, DMSO) should also be documented .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation.
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact.
  • First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model charge distribution, frontier molecular orbitals, and reaction pathways. For example:

  • HOMO-LUMO analysis predicts sites for electrophilic/nucleophilic attacks.
  • Solvent effects (via PCM models) can rationalize solubility or stability trends.
  • Transition state modeling helps optimize synthetic routes by identifying energy barriers. Validation against experimental spectral data (e.g., NMR chemical shifts) ensures accuracy .

Q. What strategies address discrepancies between experimental and predicted solubility or bioactivity data?

  • Purity checks : Impurities (e.g., residual solvents, unreacted precursors) can skew results. Use HPLC or TLC to verify.
  • Polymorph screening : Different crystalline forms may alter solubility. X-ray diffraction (PXRD) can identify polymorphs.
  • In silico adjustments : Refine computational models by incorporating explicit solvent molecules or adjusting protonation states .

Q. How can structure-activity relationship (SAR) studies guide pharmacological research on this compound?

  • Analog synthesis : Modify the benzyl or phenyl substituents (e.g., electron-withdrawing/donating groups) to assess effects on receptor binding.
  • Biological assays : Test analogs for activity in target systems (e.g., neurotransmitter receptors, antimicrobial models).
  • Data correlation : Use regression models to link structural descriptors (e.g., logP, TPSA) with observed activity. Reference similar piperazine derivatives with known SAR .

Q. What experimental controls are essential when analyzing this compound in biological systems?

  • Vehicle controls (e.g., DMSO or saline) to rule out solvent effects.
  • Positive/Negative controls : Use established agonists/antagonists for receptor studies or reference antibiotics in antimicrobial assays.
  • Metabolic stability tests : Incubate with liver microsomes to assess degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.